molecular formula C11H16N2O4 B1484872 2-Acetamido-5-(3-methyl-1,2-oxazol-5-yl)pentanoic acid CAS No. 2097944-63-1

2-Acetamido-5-(3-methyl-1,2-oxazol-5-yl)pentanoic acid

Cat. No.: B1484872
CAS No.: 2097944-63-1
M. Wt: 240.26 g/mol
InChI Key: UHVFGHSKFTZPIS-UHFFFAOYSA-N
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Description

2-Acetamido-5-(3-methyl-1,2-oxazol-5-yl)pentanoic acid is a synthetic organic compound that features both an acetamido group and an oxazole ring

Properties

IUPAC Name

2-acetamido-5-(3-methyl-1,2-oxazol-5-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-7-6-9(17-13-7)4-3-5-10(11(15)16)12-8(2)14/h6,10H,3-5H2,1-2H3,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVFGHSKFTZPIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-5-(3-methyl-1,2-oxazol-5-yl)pentanoic acid typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the acetamido group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-5-(3-methyl-1,2-oxazol-5-yl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The acetamido and oxazole groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-Acetamido-5-(3-methyl-1,2-oxazol-5-yl)pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Acetamido-5-(3-methyl-1,2-oxazol-5-yl)pentanoic acid involves its interaction with specific molecular targets. The acetamido and oxazole groups can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-5-(1,2-oxazol-5-yl)pentanoic acid: Lacks the methyl group on the oxazole ring.

    2-Acetamido-5-(3-methyl-1,2-thiazol-5-yl)pentanoic acid: Contains a thiazole ring instead of an oxazole ring.

Uniqueness

2-Acetamido-5-(3-methyl-1,2-oxazol-5-yl)pentanoic acid is unique due to the presence of both an acetamido group and a methyl-substituted oxazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Acetamido-5-(3-methyl-1,2-oxazol-5-yl)pentanoic acid
Reactant of Route 2
Reactant of Route 2
2-Acetamido-5-(3-methyl-1,2-oxazol-5-yl)pentanoic acid

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